REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:13])=O>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([Cl:13])=[O:8]
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C(=O)O)C1
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Name
|
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
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6 h
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
the crystal was washed with diisopropyl ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C(=O)Cl)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |